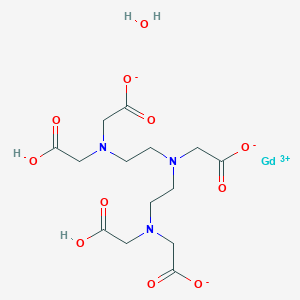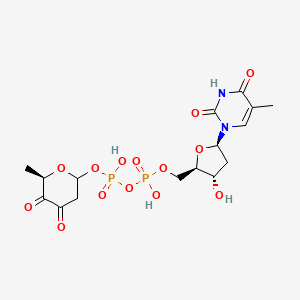
6,8-二羟基芘-1,3-二磺酸钠
描述
6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt is a chemical compound with the molecular formula C16H11NaO8S2 and a molecular weight of 418.37 g/mol . It is known for its high water solubility and is commonly used as a pH-sensitive dye . This compound is particularly valuable in analytical chemistry and fluorescence sensing due to its ability to form charge transfer complexes .
科学研究应用
6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH-sensitive dye in various analytical techniques.
Biology: Employed in fluorescence microscopy to study cellular pH changes.
Medicine: Investigated for its potential use in diagnostic imaging and as a fluorescent marker.
Industry: Utilized in the development of sensors and optoelectronic devices.
作用机制
Target of Action:
DHPDS primarily targets intracellular pH changes. It acts as a pH-sensitive dye, allowing researchers to monitor pH variations within cells (pHi) . By interacting with specific cellular components, DHPDS provides insights into dynamic pH fluctuations.
Action Environment:
Environmental factors influence DHPDS’s efficacy and stability:
生化分析
Biochemical Properties
Sodium 6,8-dihydroxypyrene-1,3-disulfonate plays a crucial role in biochemical reactions as a pH indicator. It interacts with various enzymes, proteins, and other biomolecules, facilitating the measurement of pH changes inside cells. The compound’s fluorescence properties allow it to form charge transfer complexes, which are essential for studies on nanostructure assembly . Sodium 6,8-dihydroxypyrene-1,3-disulfonate is highly water-soluble and suitable for fluorescence applications, making it a versatile tool in biochemical research .
Cellular Effects
Sodium 6,8-dihydroxypyrene-1,3-disulfonate influences various cellular processes by acting as a pH-sensitive dye. It is used to measure intracellular pH (pHi) changes, which are critical for understanding cell function and metabolism . The compound’s ability to indicate pH changes within the physiological range makes it valuable for studying cell signaling pathways, gene expression, and cellular metabolism . Sodium 6,8-dihydroxypyrene-1,3-disulfonate’s fluorescence properties enable researchers to monitor these processes in real-time, providing insights into cellular dynamics .
Molecular Mechanism
The molecular mechanism of Sodium 6,8-dihydroxypyrene-1,3-disulfonate involves its interaction with biomolecules through fluorescence. The compound’s two pH-sensitive terminal hydroxy groups facilitate dual excitation and dual emission properties, allowing it to act as a high-performance ratiometric pH optode . This interaction enables the compound to measure pH changes accurately, making it a reliable tool for studying molecular mechanisms in biochemical reactions . Sodium 6,8-dihydroxypyrene-1,3-disulfonate’s fluorescence properties also allow it to form charge transfer complexes, which are essential for nanostructure assembly studies .
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium 6,8-dihydroxypyrene-1,3-disulfonate exhibits stable fluorescence properties over time. The compound’s stability and resistance to degradation make it suitable for long-term studies on cellular function . Researchers have observed that Sodium 6,8-dihydroxypyrene-1,3-disulfonate maintains its fluorescence intensity and pH sensitivity over extended periods, allowing for accurate and reliable measurements in both in vitro and in vivo studies . This stability is crucial for studying the temporal effects of biochemical reactions and cellular processes .
Dosage Effects in Animal Models
The effects of Sodium 6,8-dihydroxypyrene-1,3-disulfonate vary with different dosages in animal models. Researchers have observed threshold effects at specific dosages, where the compound’s fluorescence properties are optimal for measuring pH changes . At higher doses, Sodium 6,8-dihydroxypyrene-1,3-disulfonate may exhibit toxic or adverse effects, highlighting the importance of determining the appropriate dosage for each study . Understanding these dosage effects is essential for ensuring accurate and reliable results in animal models .
Metabolic Pathways
Sodium 6,8-dihydroxypyrene-1,3-disulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate pH measurement . The compound’s fluorescence properties allow it to monitor changes in metabolic flux and metabolite levels, providing insights into cellular metabolism . Researchers have used Sodium 6,8-dihydroxypyrene-1,3-disulfonate to study the effects of metabolic pathways on cellular function, highlighting its importance in biochemical research .
Transport and Distribution
Within cells and tissues, Sodium 6,8-dihydroxypyrene-1,3-disulfonate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its fluorescence properties and pH sensitivity . Understanding the transport and distribution of Sodium 6,8-dihydroxypyrene-1,3-disulfonate is crucial for accurately measuring pH changes in different cellular compartments .
Subcellular Localization
Sodium 6,8-dihydroxypyrene-1,3-disulfonate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s fluorescence properties allow researchers to monitor its activity and function within these compartments, providing insights into cellular dynamics . Understanding the subcellular localization of Sodium 6,8-dihydroxypyrene-1,3-disulfonate is essential for studying its role in biochemical reactions and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt typically involves the sulfonation of pyrene derivatives followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the pyrene ring .
Industrial Production Methods: Industrial production of this compound involves large-scale sulfonation and hydroxylation processes. The reaction is carried out in reactors equipped with temperature control systems to maintain the reaction conditions. The product is then purified through crystallization and filtration to obtain the desired purity level .
化学反应分析
Types of Reactions: 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of pyrenequinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted pyrene derivatives.
相似化合物的比较
- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
- 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt
- 1-Pyrenesulfonic acid sodium salt
Comparison: 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt is unique due to its specific substitution pattern, which provides distinct fluorescence properties and pH sensitivity. Compared to other pyrene derivatives, it offers a balance of water solubility and fluorescence efficiency, making it particularly useful in applications requiring precise pH measurements .
属性
IUPAC Name |
disodium;6,8-dihydroxypyrene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8S2.2Na/c17-11-5-12(18)8-2-4-10-14(26(22,23)24)6-13(25(19,20)21)9-3-1-7(11)15(8)16(9)10;;/h1-6,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISMNCQKTAIERN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583623 | |
| Record name | Disodium 6,8-dihydroxypyrene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61255-63-8 | |
| Record name | Disodium 6,8-dihydroxypyrene-1,3-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61255-63-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


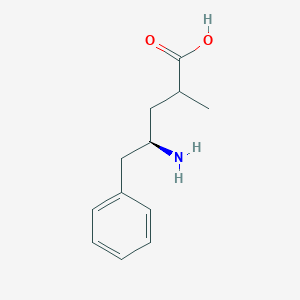
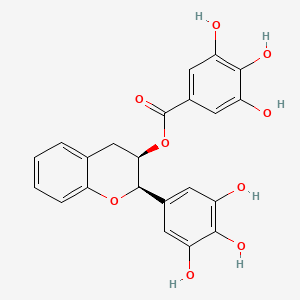
![2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B1255282.png)
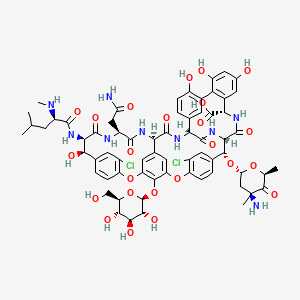

![(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1255287.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255288.png)
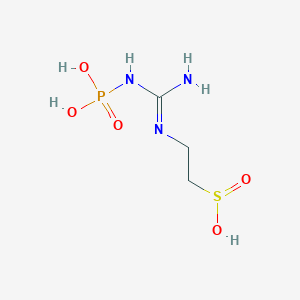
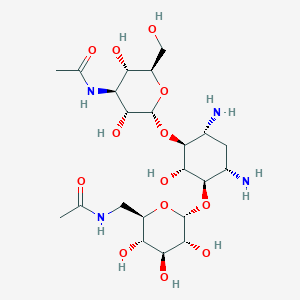
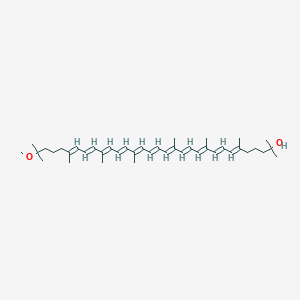

![1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol](/img/structure/B1255297.png)
